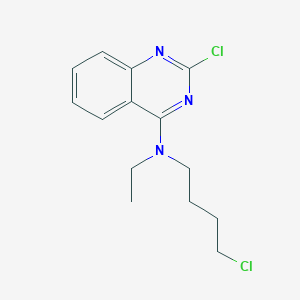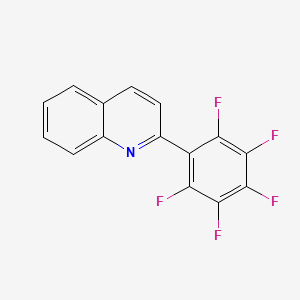
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and a naphthyl group
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-naphthylacetic acid.
Reaction Conditions: The key steps involve Friedel-Crafts acylation and subsequent reduction reactions. The Friedel-Crafts acylation is carried out using an acid chloride derivative of 3-fluorobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing fluoro group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparison with Similar Compounds
1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)methanol and 1-(3-Fluoro-2-(1-(naphthalen-2-yl)ethyl)phenyl)acetic acid.
Uniqueness: The presence of the fluoro group and the naphthyl moiety imparts unique chemical and physical properties, making it distinct from other related compounds
Properties
CAS No. |
2023-68-9 |
|---|---|
Molecular Formula |
C20H17FO |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-[3-fluoro-2-(1-naphthalen-2-ylethyl)phenyl]ethanone |
InChI |
InChI=1S/C20H17FO/c1-13(20-18(14(2)22)8-5-9-19(20)21)16-11-10-15-6-3-4-7-17(15)12-16/h3-13H,1-2H3 |
InChI Key |
SBXBTXRSJBKCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C3=C(C=CC=C3F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)
![4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)


![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)


![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)


![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)
